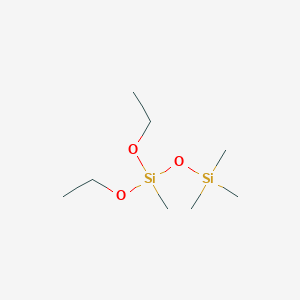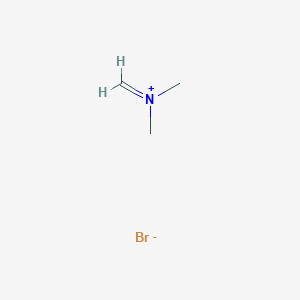
N,N-Dimethylmethaniminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethylmethaniminium bromide is a quaternary ammonium compound known for its strong electrophilic properties. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
N,N-Dimethylmethaniminium bromide can be synthesized through the reaction of an aldehyde with a secondary amine. The reaction typically involves the use of dimethylamine and formaldehyde under mild conditions (30–50°C) to generate the N,N-dimethylmethaniminium ion, which is then combined with a bromide counterion . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high yields and purity.
Analyse Des Réactions Chimiques
N,N-Dimethylmethaniminium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It readily reacts with nucleophiles due to its strong electrophilic nature.
Mannich Reactions: It is used in the electrophilic aminomethylation of aldehydes and ketones to synthesize Mannich products.
Formation of Heterocycles: It serves as a building block for the synthesis of various heterocyclic compounds.
Common reagents and conditions used in these reactions include dimethylamine, formaldehyde, and mild temperatures. Major products formed from these reactions include α,β-unsaturated aldehydes and various heterocyclic derivatives .
Applications De Recherche Scientifique
N,N-Dimethylmethaniminium bromide has a wide range of scientific research applications:
Chemistry: It is used as a key reagent in the synthesis of α,β-unsaturated aldehydes and other valuable chemicals.
Medicine: It is used in the synthesis of HIV-1 integrase inhibitors and other pharmaceutical compounds.
Industry: It is employed in the production of polymers, bioactive ingredients, flavors, and fragrances.
Mécanisme D'action
The mechanism by which N,N-Dimethylmethaniminium bromide exerts its effects involves the formation of the N,N-dimethylmethaniminium ion. This ion acts as a strong electrophile, readily reacting with various nucleophiles to form new chemical bonds. The molecular targets and pathways involved include the reaction with aldehydes and ketones to form Mannich products and the formation of heterocyclic compounds .
Comparaison Avec Des Composés Similaires
N,N-Dimethylmethaniminium bromide can be compared with other similar compounds such as:
N,N-Dimethylmethyleneiminium chloride:
N,N-Dimethyl enaminones: These compounds are used as building blocks for a diverse range of heterocyclic derivatives.
Benzalkonium salts: These quaternary ammonium compounds are used as antimicrobial agents and have similar electrophilic properties.
This compound is unique due to its strong electrophilic nature and its ability to form a wide range of valuable chemical products.
Propriétés
Numéro CAS |
16513-42-1 |
|---|---|
Formule moléculaire |
C3H8BrN |
Poids moléculaire |
138.01 g/mol |
Nom IUPAC |
dimethyl(methylidene)azanium;bromide |
InChI |
InChI=1S/C3H8N.BrH/c1-4(2)3;/h1H2,2-3H3;1H/q+1;/p-1 |
Clé InChI |
WPIFLQJKVBZALQ-UHFFFAOYSA-M |
SMILES canonique |
C[N+](=C)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


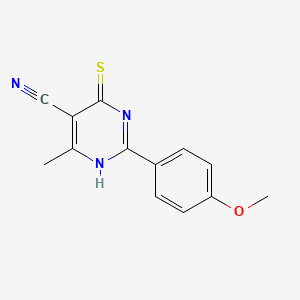
![2-(Acetyloxy)-1-[1,2-di(acetyloxy)ethyl]-3,3-di(ethylthio)propyl acetate](/img/structure/B14146384.png)
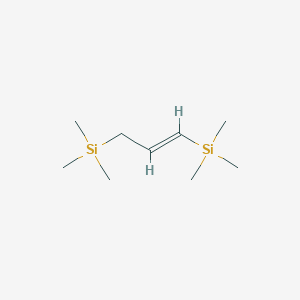
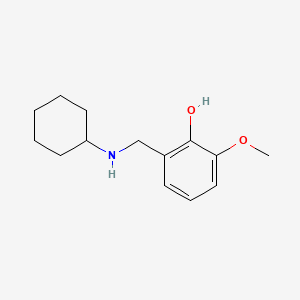
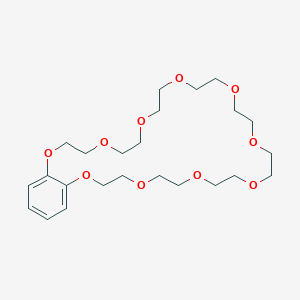
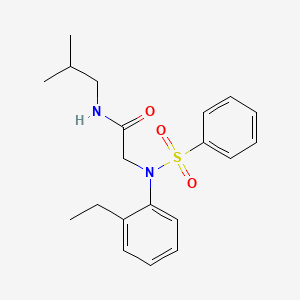
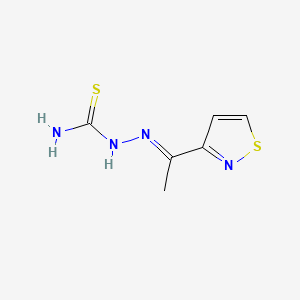
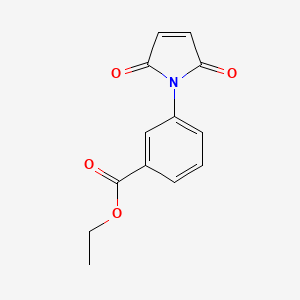
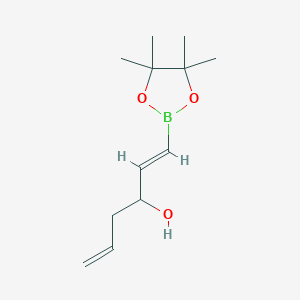
![12-ethyl-5-hydrazinyl-4-(4-methoxyphenyl)-12-methyl-11-oxa-4,6,8-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14146413.png)
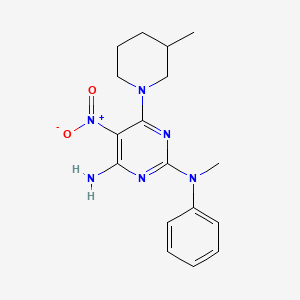
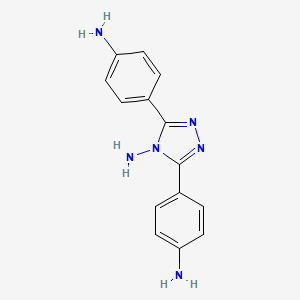
![(2E)-2-[(6-hydroxy-4-oxo-4H-chromen-3-yl)methylidene]hydrazinecarboxamide](/img/structure/B14146439.png)
